molecular formula C16H13ClN2OS2 B2560160 1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034420-45-4

1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No.: B2560160
CAS No.: 2034420-45-4
M. Wt: 348.86
InChI Key: VBPBEXFGTKHTCC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a complex organic compound that features a chlorinated phenyl group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a thiophene derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea linkage or the thiophene ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified urea derivatives or reduced thiophene rings.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(thiophen-2-yl)urea
  • 1-(2-Chlorophenyl)-3-(thiophen-3-yl)urea
  • 1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is unique due to the presence of both thiophen-2-yl and thiophen-3-yl groups, which may confer distinct electronic and steric properties

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-15(11-7-9-21-10-11)14-6-3-8-22-14/h1-10,15H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPBEXFGTKHTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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